N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine, also known as MOPEB, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MOPEB belongs to the family of benzoxazole derivatives and has been shown to possess neuroprotective properties. In
Mechanism of Action
The mechanism of action of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine is not fully understood. However, it has been shown to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and plasticity.
Biochemical and Physiological Effects:
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, both of which are implicated in the pathogenesis of neurodegenerative diseases. N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine has also been shown to increase the levels of antioxidant enzymes in the brain, which further enhances its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine in lab experiments is its relatively low toxicity compared to other neuroprotective compounds. However, N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine is not fully understood, which can make it challenging to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine. One area of interest is the potential use of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration route for N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine in these conditions. Another area of interest is the potential use of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine in the treatment of depression and anxiety disorders. Studies are needed to determine the efficacy of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine in these conditions and to identify the specific mechanisms by which it exerts its effects. Finally, further studies are needed to elucidate the mechanism of action of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine and to identify specific pathways that can be targeted for therapeutic purposes.
Synthesis Methods
The synthesis of N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine involves a multi-step process that includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The resulting compound is then reacted with 2-amino-3-methoxybenzoic acid to form N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine.
Scientific Research Applications
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-20-14-9-5-3-7-12(14)16(21-2)11-18-17-19-13-8-4-6-10-15(13)22-17/h3-10,16H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGXDTMKIFISSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC2=NC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine |
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